ピンプリニン

概要

説明

科学的研究の応用

Pimprinine has a wide range of scientific research applications:

Chemistry: Pimprinine and its derivatives are used as lead compounds in the development of new antifungal agents.

Medicine: Pimprinine derivatives have been studied for their potential antiviral and anticancer properties.

Industry: Pimprinine is used in the development of pesticides and other agricultural chemicals.

作用機序

ピンプリニンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、ピンプリニンの誘導体は、真菌のタンパク質合成に不可欠なロイシルtRNAシンテターゼを阻害することが示されています 。 この阻害は、真菌の成長と増殖を阻害し、その死に至らしめます .

類似の化合物との比較

ピンプリニンは、ストレプトクロリンなどの他のインドールアルカロイドと比較されることがよくあります。 両方の化合物は、類似の構造と生物活性を共有していますが、ピンプリニンはさまざまな植物病原菌に対してより幅広い活性を示しています 。 他の類似の化合物には、ピンプリネチン、ピンプリナフィン、およびWS-30581 AおよびBがあります .

ピンプリニンの抗真菌、抗菌、および潜在的な抗ウイルス作用のユニークな組み合わせは、さらなる研究と開発のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Pimprinine is known to interact with various biomolecules. It inhibits the deamination of serotonin by monoamine oxidase (MAO), with an IC50 value of 48 μM . This interaction suggests that Pimprinine may play a role in modulating neurotransmitter levels in the brain.

Cellular Effects

Pimprinine and its derivatives have been found to inhibit the replication of Enterovirus 71 (EV71) in human rhabdomyosarcoma (RD) cells . They target the early stages of EV71 replication in cells, including viral RNA replication and protein synthesis . Pimprinine also shows significant physicochemical properties, antimicrobial activities, anticonvulsant activity, and antiviral activity against Enterovirus 71 (EV71) .

Molecular Mechanism

It is known to inhibit the deamination of serotonin by monoamine oxidase (MAO) . This suggests that Pimprinine may exert its effects at the molecular level by interacting with enzymes and influencing their activity.

Temporal Effects in Laboratory Settings

It has been observed that Pimprinine and its derivatives inhibit EV71-induced cytopathic effect (CPE), reduce progeny EV71 yields, and prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .

Metabolic Pathways

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that Pimprinine is involved in neurotransmitter metabolism .

Subcellular Localization

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that Pimprinine is localized in areas of the cell where these enzymes are present .

準備方法

ピンプリニンは、インドールを原料として合成することができます。合成経路には、多くの場合、環化反応またはカップリング反応が含まれます。 一般的な方法には、アミドケトン環化、バン・ロイゼン環化、および金属触媒カップリングが含まれます 。 ただし、これらの方法は複雑になる可能性があり、高価な原料と環境にやさしくないプロセスが伴う場合があります .

化学反応の分析

ピンプリニンは、以下を含むさまざまな化学反応を起こします。

酸化: ピンプリニンは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、インドール環構造を変更することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化アルミニウムリチウムなどの還元剤があります。 これらの反応から生成される主要な生成物は、多くの場合、生物活性が修正された誘導体です .

科学研究への応用

ピンプリニンは、幅広い科学研究への応用があります。

類似化合物との比較

Pimprinine is often compared with other indole alkaloids such as streptochlorin. Both compounds share similar structures and biological activities, but pimprinine has shown a broader spectrum of activity against various phytopathogens . Other similar compounds include pimprinethine, pimprinaphine, and WS-30581 A and B .

Pimprinine’s unique combination of antifungal, antibacterial, and potential antiviral properties makes it a valuable compound for further research and development.

特性

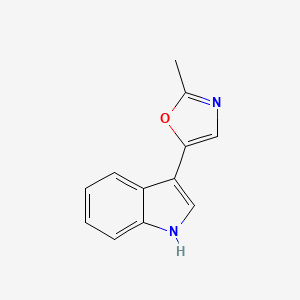

IUPAC Name |

5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJPGCHCOHYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159782 | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-26-1 | |

| Record name | Pimprinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimprinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimprinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMPRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。